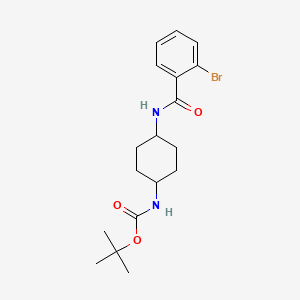

tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate

説明

tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate is a complex organic compound that features a tert-butyl group, a bromobenzamido group, and a cyclohexylcarbamate moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions.

Introduction of the bromobenzamido group: This step involves the acylation of the cyclohexylcarbamate with 2-bromobenzoyl chloride in the presence of a base such as triethylamine.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and purity.

化学反応の分析

Types of Reactions

tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate can undergo various types of chemical reactions, including:

Substitution reactions: The bromine atom in the bromobenzamido group can be substituted by nucleophiles such as amines or thiols.

Reduction reactions: The carbonyl group in the carbamate moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation reactions: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Substitution reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).

Reduction reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Oxidation reactions: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products Formed

Substitution reactions: Products with the bromine atom replaced by the nucleophile.

Reduction reactions: Alcohol derivatives of the original compound.

Oxidation reactions: Oxidized derivatives, such as cyclohexanone or cyclohexanol derivatives.

科学的研究の応用

tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.

作用機序

The mechanism of action of tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromobenzamido group can form hydrogen bonds or hydrophobic interactions with target proteins, while the cyclohexylcarbamate moiety can enhance the compound’s stability and bioavailability.

類似化合物との比較

Similar Compounds

- tert-Butyl (1R,4R)-4-(2-chlorobenzamido)cyclohexylcarbamate**: Similar structure but with a chlorine atom instead of bromine.

- tert-Butyl (1R,4R)-4-(2-fluorobenzamido)cyclohexylcarbamate**: Similar structure but with a fluorine atom instead of bromine.

- tert-Butyl (1R,4R)-4-(2-iodobenzamido)cyclohexylcarbamate**: Similar structure but with an iodine atom instead of bromine.

Uniqueness

tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and interactions with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.

生物活性

tert-Butyl (1R*,4R*)-4-(2-bromobenzamido)cyclohexylcarbamate, also known by its CAS number 1286273-58-2, is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclohexyl backbone substituted with a tert-butyl group and a bromobenzamide moiety. Its molecular formula is , with a molecular weight of approximately 320.21 g/mol. The presence of the bromine atom is notable for its potential influence on biological activity, particularly in interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that compounds containing bromobenzamide groups exhibit anticancer properties. For example, bromobenzamide derivatives have been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Some derivatives similar to this compound have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Neuroprotective Effects

Research into structurally related compounds suggests potential neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses.

Case Studies

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a bromobenzamide derivative significantly inhibited tumor growth in xenograft models. The compound induced apoptosis via the intrinsic pathway, highlighting its potential as an anticancer agent.

- Antimicrobial Activity : In a comparative study published in Pharmaceutical Biology, several bromobenzamide derivatives were screened for their antimicrobial properties. The results indicated that certain compounds exhibited significant activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics.

- Neuroprotective Mechanisms : Research featured in Neuroscience Letters illustrated that compounds with similar structures could reduce oxidative stress markers in neuronal cell cultures, indicating potential for treating neurodegenerative diseases.

Data Summary Table

| Property | Value/Observation |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.21 g/mol |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Antimicrobial Activity | Effective against Gram-positive/negative bacteria |

| Neuroprotective Effects | Reduces oxidative stress in neuronal cells |

特性

IUPAC Name |

tert-butyl N-[4-[(2-bromobenzoyl)amino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BrN2O3/c1-18(2,3)24-17(23)21-13-10-8-12(9-11-13)20-16(22)14-6-4-5-7-15(14)19/h4-7,12-13H,8-11H2,1-3H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNCOMMJZGEEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501126725 | |

| Record name | Carbamic acid, N-[trans-4-[(2-bromobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501126725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286275-26-0 | |

| Record name | Carbamic acid, N-[trans-4-[(2-bromobenzoyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501126725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。